molecular formula C9H15FN4O4S2 B6193527 4-[(3-cyanopyrrolidin-1-yl)sulfonyl]piperazine-1-sulfonyl fluoride CAS No. 2680531-97-7

4-[(3-cyanopyrrolidin-1-yl)sulfonyl]piperazine-1-sulfonyl fluoride

Cat. No.: B6193527
CAS No.: 2680531-97-7
M. Wt: 326.4
InChI Key:
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Description

4-[(3-Cyanopyrrolidin-1-yl)sulfonyl]piperazine-1-sulfonyl fluoride is a complex organic compound featuring a piperazine ring substituted with sulfonyl fluoride and cyanopyrrolidine groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(3-cyanopyrrolidin-1-yl)sulfonyl]piperazine-1-sulfonyl fluoride typically involves multi-step organic reactions

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of scalable reaction conditions, efficient purification techniques, and cost-effective reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfonyl groups.

    Reduction: Reduction reactions can target the nitrile group in the cyanopyrrolidine moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines, alcohols, and thiols can react with the sulfonyl fluoride group under mild conditions.

Major Products

    Oxidation: Products include sulfonic acids or sulfonyl chlorides.

    Reduction: Products include primary amines or amides.

    Substitution: Products vary depending on the nucleophile used, resulting in sulfonamide, sulfonate ester, or sulfonothioate derivatives.

Scientific Research Applications

Chemistry

In chemistry, 4-[(3-cyanopyrrolidin-1-yl)sulfonyl]piperazine-1-sulfonyl fluoride is used as a building block for synthesizing more complex molecules. Its reactive sulfonyl fluoride group makes it a versatile intermediate.

Biology

In biological research, this compound can be used to study enzyme inhibition, particularly serine proteases, due to the reactivity of the sulfonyl fluoride group with active site residues.

Medicine

Medicinally, derivatives of this compound may exhibit pharmacological activities, including antimicrobial and anticancer properties. Research is ongoing to explore its potential as a drug candidate.

Industry

In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials, including polymers and advanced materials with specific functional properties.

Mechanism of Action

The mechanism of action of 4-[(3-cyanopyrrolidin-1-yl)sulfonyl]piperazine-1-sulfonyl fluoride involves its interaction with biological molecules, particularly proteins. The sulfonyl fluoride group can form covalent bonds with nucleophilic amino acid residues, such as serine, in the active sites of enzymes. This covalent modification can inhibit enzyme activity, making it useful in studying enzyme function and developing enzyme inhibitors.

Comparison with Similar Compounds

Similar Compounds

    4-[(3-Cyanopyrrolidin-1-yl)sulfonyl]piperidine-1-sulfonyl fluoride: Similar structure but with a piperidine ring instead of piperazine.

    4-[(3-Cyanopyrrolidin-1-yl)sulfonyl]morpholine-1-sulfonyl fluoride: Contains a morpholine ring, offering different steric and electronic properties.

    N-(3-Cyanopyrrolidin-1-yl)sulfonyl fluoride: Lacks the piperazine ring, simplifying the structure.

Uniqueness

The uniqueness of 4-[(3-cyanopyrrolidin-1-yl)sulfonyl]piperazine-1-sulfonyl fluoride lies in its dual sulfonyl fluoride groups and the presence of both piperazine and cyanopyrrolidine moieties. This combination provides a unique set of chemical properties, making it a valuable compound for diverse applications in research and industry.

Properties

CAS No.

2680531-97-7

Molecular Formula

C9H15FN4O4S2

Molecular Weight

326.4

Purity

95

Origin of Product

United States

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